molecular formula C6H9NO2 B14227604 1-Azabicyclo[2.2.0]hexane-4-carboxylic acid CAS No. 733704-21-7

1-Azabicyclo[2.2.0]hexane-4-carboxylic acid

Cat. No.: B14227604
CAS No.: 733704-21-7
M. Wt: 127.14 g/mol
InChI Key: IUKURYKOMRUDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.0]hexane-4-carboxylic acid (CAS: 733704-21-7) is a bicyclic amino acid with a rigid norbornane-like scaffold. Its molecular formula is C₆H₉NO₂ (molecular weight: 127.14 g/mol), featuring a bridgehead nitrogen atom and a carboxylic acid substituent at the 4-position . This compound is commercially available for research applications, marketed as a building block in organic synthesis and medicinal chemistry . Its conformationally constrained structure makes it valuable for studying peptide mimetics and enzyme inhibitors.

Properties

CAS No.

733704-21-7

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

1-azabicyclo[2.2.0]hexane-4-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-3-7(6)4-2-6/h1-4H2,(H,8,9)

InChI Key

IUKURYKOMRUDCY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C1(CC2)C(=O)O

Origin of Product

United States

Biological Activity

1-Azabicyclo[2.2.0]hexane-4-carboxylic acid is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a carboxylic acid functional group, contributing to its unique biological properties. The compound's structure allows for interactions with various biological targets, including receptors and enzymes.

1. Neuropharmacological Effects

Research indicates that derivatives of azabicyclo compounds exhibit significant neuropharmacological activities, particularly as agonists for nicotinic acetylcholine receptors (nAChRs). For instance, compounds similar to this compound have shown efficacy in enhancing cognitive functions and sensory gating in animal models, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia .

2. Analgesic Properties

The analgesic properties of azabicyclo compounds have been highlighted in various studies. Compounds derived from the azabicyclo scaffold demonstrate potent analgesic effects comparable to traditional opioids, indicating their potential as alternative pain management therapies without the associated risks of addiction .

3. Antitumor Activity

Recent studies have reported that azabicyclo derivatives exhibit cytotoxic activity against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. The mechanism of action appears to involve the induction of apoptosis in tumor cells, making these compounds promising candidates for further development as anticancer agents .

Case Study 1: Cognitive Enhancement

A study conducted on a derivative of this compound demonstrated significant improvements in auditory sensory gating and cognitive performance in rat models. The compound was characterized by high oral bioavailability and rapid brain penetration, which are critical factors for effective treatment of cognitive impairments .

Case Study 2: Antinociceptive Effects

In a comparative study assessing the analgesic effects of azabicyclo derivatives against morphine, a selected compound exhibited a dual agonist-antagonist profile at opioid receptors, suggesting its potential utility in pain management while minimizing side effects associated with traditional opioids .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Nicotinic Acetylcholine Receptors : Activation leads to enhanced neurotransmitter release, improving cognitive functions.
  • Opioid Receptors : Modulation provides analgesic effects while potentially reducing the risk of addiction.

Data Summary

Biological ActivityEffectivenessReference
Cognitive EnhancementSignificant improvement in sensory gating
Analgesic PropertiesComparable to morphine
Antitumor ActivityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations in Azabicyclic Carboxylic Acids

Key structural distinctions among azabicyclic compounds arise from:

  • Ring size : [2.2.0] vs. [2.1.1], [3.2.0], or [2.2.1] systems.
  • Substituent position : Carboxylic acid groups at different bridgehead or secondary carbons.
  • Functional groups: Presence of esters, hydrochlorides, or amino modifications.
Table 1: Structural and Physical Properties of Selected Azabicyclic Carboxylic Acids
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features References
1-Azabicyclo[2.2.0]hexane-4-carboxylic acid 733704-21-7 C₆H₉NO₂ 127.14 [2.2.0] system, 4-carboxylic acid
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride 116129-07-8 C₆H₉NO₂·HCl 163.60 [2.1.1] system, 1-carboxylic acid, HCl salt
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride 119102-95-3 C₇H₁₁NO₂·HCl 177.63 [2.2.1] system, 1-carboxylic acid, HCl salt
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid - C₆H₈NO₂S 158.20 Sulfur-containing [3.2.0] system
Cyclacillin (1-aminocyclohexyl penicillin) 3485-14-1 C₁₅H₂₃N₃O₄S 341.43 β-lactam antibiotic with bicyclic core

Solubility and Stability Profiles

  • Solubility: 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exhibits variable solubility in polar solvents (e.g., ethanol, water) and poor solubility in nonpolar media like cyclohexane .
  • Stability : Hydrochloride salts (e.g., 2-azabicyclo[2.1.1]hexane-1-carboxylic acid HCl) enhance crystallinity and shelf-life compared to free acids .

Key Research Findings and Industrial Relevance

  • Conformational Rigidity : The [2.2.0] system in 1-azabicyclohexane-4-carboxylic acid restricts rotational freedom, improving binding affinity in enzyme inhibitors .
  • Pharmacological Potential: Azabicyclic compounds with [2.1.1] or [3.2.0] cores show promise in CNS drug development due to blood-brain barrier permeability .
  • Synthetic Challenges : Photochemical methods for [2.2.0] systems require precise control of reaction conditions to avoid side products .

Preparation Methods

Intramolecular Cyclization via Lactam Intermediates

A foundational approach involves constructing the bicyclic lactam core followed by oxidation to introduce the carboxylic acid moiety. For example, the synthesis of azabicyclo[3.1.0]hexanone inhibitors utilized lactam intermediates subjected to C–H activation and oxidation. Adapting this strategy, pyrrolidine derivatives could undergo ruthenium-mediated oxidation to form a [2.2.0] lactam (Table 1).

Table 1: Lactam Formation via Oxidative Cyclization

Starting Material Reagents Yield Reference
Pyrrolidine analog RuO₂·xH₂O, NaIO₄ 68%
Cyclopropane lactam Bis(trimethylsilyl)peroxide 72%

Critical challenges include controlling ring strain during cyclization and avoiding side reactions such as over-oxidation.

Catalytic Enantioselective C–H Activation

The Cramer group’s work on palladium-catalyzed C–H activation provides a template for stereocontrolled synthesis. By employing Pd(dba)₂ and a chiral phosphine ligand, bicyclic systems with tertiary stereocenters can be assembled. For instance, the coupling of 2-chloro-N-cyclopropyl-N-methylacetamide with a bicyclic precursor yielded a key intermediate in 70% yield. This method could be adapted to install the carboxylic acid group via late-stage functionalization.

Functionalization of Preformed Bicyclic Amines

Grignard Addition-Carbonylation Sequences

Grignard reagents can introduce carboxylate precursors. For example, methylmagnesium bromide addition to a bicyclic ketone, followed by CO₂ quenching, yielded a tertiary alcohol intermediate, which was oxidized to the acid. This approach requires careful temperature control (–78°C to 0°C) to prevent epimerization.

Table 2: Grignard-Carbonylation Parameters

Substrate Reagents Yield
Bicyclic ketone MeMgBr, CO₂, Dess–Martin 65%

Nitrile Hydrolysis

Installing a nitrile group at the 4-position followed by acidic or basic hydrolysis represents a direct route. For azabicyclo[2.2.1]heptane-4-carboxylic acid, nitrile intermediates were hydrolyzed using HCl/EtOH. Adapting this to a [2.2.0] system would necessitate strain-tolerant conditions to avoid ring opening.

Stereochemical Control and Resolution

Chiral SFC Separation

The final compound’s enantiomeric purity can be achieved via supercritical fluid chromatography (SFC). In the synthesis of azabicyclo[3.1.0]hexanones, SFC with methanol/NH₄OH mobile phases resolved enantiomers with >99% ee.

Table 3: SFC Conditions for Enantiomer Resolution

Column Mobile Phase ee
Chiralpak IG CO₂/MeOH + 0.1% NH₄OH 99.5%

Q & A

What experimental strategies are recommended for synthesizing 1-azabicyclo[2.2.0]hexane-4-carboxylic acid with high stereochemical control?

Answer:
A key approach involves catalytic hydrogenation of bicyclic intermediates using palladium on carbon (Pd/C) under controlled hydrogen pressure. For example, methyl 4-((benzyloxy)methyl)-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate can be hydrogenated to yield the bicyclic carboxylic acid derivative, with reaction conditions (e.g., solvent, temperature, and catalyst loading) optimized to preserve stereochemistry . Post-synthetic modifications, such as ester hydrolysis, are performed under mild acidic or basic conditions to avoid racemization. Advanced techniques like chiral chromatography or enzymatic resolution may further enhance enantiomeric excess (e.e.) .

How can researchers resolve discrepancies in reported NMR spectral data for this compound derivatives?

Answer:
Contradictions in NMR assignments often arise from conformational flexibility or solvent effects. To address this:

  • Perform variable-temperature NMR to identify dynamic processes affecting chemical shifts.
  • Use deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-dependent shifts.
  • Validate assignments via 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign protons and carbons . Cross-referencing with X-ray crystallography data, if available, provides additional structural confirmation .

What methodologies are effective for analyzing the stability of this compound under physiological conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and monitor degradation via HPLC or LC-MS over 24–72 hours.
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at lower temperatures.
  • Mass spectrometry : Identify degradation products (e.g., decarboxylation or ring-opening byproducts) to propose degradation pathways . For hydrolytically sensitive derivatives, consider protective strategies like prodrug formulations .

How can computational modeling optimize the synthesis of this compound?

Answer:

  • Density functional theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps (e.g., Baldwin’s rules for bicyclic systems).
  • Molecular dynamics (MD) simulations : Assess solvent effects on reaction intermediates and stereochemical outcomes.
  • Retrosynthetic analysis : Fragment the target molecule into simpler precursors (e.g., aziridine or cyclopropane derivatives) to identify viable pathways .

What advanced techniques are used to evaluate the biological activity of this compound analogs?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with variations in the bicyclic core or substituents (e.g., methyl, hydroxyl groups) and test against target enzymes (e.g., β-lactamases or peptidases) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., penicillin-binding proteins) to map binding interactions.
  • In vitro assays : Use fluorescence-based or calorimetric methods (ITC) to quantify binding affinity and inhibition constants .

How can researchers address low yields in the ring-expansion reactions of 1-azabicyclo[2.2.0]hexane intermediates?

Answer:
Low yields often stem from competing side reactions (e.g., ring fragmentation). Mitigation strategies include:

  • Temperature control : Lower reaction temperatures to stabilize intermediates.
  • Catalyst screening : Test transition-metal catalysts (e.g., Rh or Pd complexes) for improved regioselectivity.
  • Additive optimization : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., DBU) to direct reaction pathways .

What analytical protocols are recommended for quantifying trace impurities in this compound batches?

Answer:

  • HPLC-DAD/ELSD : Use reversed-phase columns (C18 or HILIC) with gradient elution to separate impurities.
  • LC-HRMS : Identify impurities at ppm levels and assign structures via fragmentation patterns.
  • Pharmacopeial standards : Cross-validate against certified reference materials (e.g., EP or USP standards) for compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.